

## SHR-6390 (Dalpiciclib): A Technical Overview of a Novel CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SHR-6390 (dalpiciclib), a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). SHR-6390 has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3]

### **Core Mechanism of Action**

SHR-6390 is an orally active, small-molecule inhibitor that selectively targets CDK4 and CDK6. [4][5] These kinases are key regulators of the cell cycle, and their inhibition by SHR-6390 leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] The antitumor effect of SHR-6390 is primarily mediated through the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition.[6][7]

## **Signaling Pathway**

The CDK4/6-Cyclin D-Rb pathway is a crucial regulator of cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. SHR-6390 intervenes by inhibiting the kinase activity of the CDK4/6-Cyclin D complex.





Click to download full resolution via product page

CDK4/6 Signaling Pathway and SHR-6390's Point of Intervention.



# Preclinical Data In Vitro Activity

SHR-6390 has demonstrated potent and selective inhibitory activity against CDK4 and CDK6.

| Parameter | Value   | Reference |
|-----------|---------|-----------|
| CDK4 IC50 | 12.4 nM | [4]       |
| CDK6 IC50 | 9.9 nM  | [4]       |

SHR-6390 effectively inhibits the proliferation of a wide range of retinoblastoma-positive (Rb+) cancer cell lines.[8]

| Cell Line                            | Cancer Type                           | IC50 (nM) |
|--------------------------------------|---------------------------------------|-----------|
| MCF7                                 | Breast                                | 115.4     |
| MCF7/TR (Tamoxifen-<br>Resistant)    | Breast                                | 229.5     |
| BT-474                               | Breast                                | 626.8     |
| BT-474/T (Trastuzumab-<br>Resistant) | Breast                                | 210.7     |
| Eca 109                              | Esophageal Squamous Cell<br>Carcinoma | -         |
| KYSE-510                             | Esophageal Squamous Cell<br>Carcinoma | -         |

Note: Specific IC50 values for Eca 109 and KYSE-510 were not provided in the searched documents, but SHR-6390 was shown to inhibit their proliferation.

## In Vivo Activity

In xenograft models, orally administered SHR-6390 demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[8][9]



| Xenograft<br>Model | Cancer Type   | Dosing                       | Outcome                                                                         | Reference |
|--------------------|---------------|------------------------------|---------------------------------------------------------------------------------|-----------|
| U-87 MG            | Glioblastoma  | 37.5, 75, 150<br>mg/kg daily | Dose-dependent<br>tumor growth<br>inhibition;<br>regression at<br>highest dose. | [8]       |
| MCF7/ARO           | Breast Cancer | -                            | -                                                                               | [9]       |
| COLO 205           | Colon Cancer  | -                            | -                                                                               | [9]       |

Note: Specific dosing and outcome details for all models were not available in all cited documents.

## **Clinical Development**

SHR-6390 (dalpiciclib) has undergone extensive clinical evaluation, primarily in patients with advanced breast cancer.

## **Phase 1 Studies**

A first-in-human, open-label, phase 1 study in Chinese patients with advanced breast cancer established the safety, tolerability, and recommended Phase 2 dose (RP2D) of dalpiciclib.[1][2]

| Study Identifier | Population                | Key Findings                                                   | Recommended<br>Phase 2 Dose                  |
|------------------|---------------------------|----------------------------------------------------------------|----------------------------------------------|
| NCT02684266      | Advanced Breast<br>Cancer | Acceptable safety profile; dose-proportional pharmacokinetics. | 150 mg once daily, 3<br>weeks on, 1 week off |

## **Phase 1b Studies**

Phase 1b trials evaluated dalpiciclib in combination with endocrine therapies.



| Study Identifier | Combination                                              | Population                          | Key Findings                                             |
|------------------|----------------------------------------------------------|-------------------------------------|----------------------------------------------------------|
| NCT03481998      | Dalpiciclib +<br>Letrozole/Anastrozole<br>or Fulvestrant | HR+/HER2- Advanced<br>Breast Cancer | Acceptable safety profile; promising antitumor activity. |

## **Phase 3 Studies**

Multiple Phase 3 trials have demonstrated the efficacy of dalpiciclib in combination with endocrine therapy.

| Trial Name               | Combination                                | Population                                  | Primary<br>Endpoint                         | Key Results                                    |
|--------------------------|--------------------------------------------|---------------------------------------------|---------------------------------------------|------------------------------------------------|
| DAWNA-1<br>(NCT03927456) | Dalpiciclib +<br>Fulvestrant               | Pretreated HR+/HER2- Advanced Breast Cancer | Progression-Free<br>Survival (PFS)          | Statistically significant improvement in PFS.  |
| DAWNA-2<br>(NCT03966898) | Dalpiciclib +<br>Letrozole/Anastr<br>ozole | First-line HR+/HER2- Advanced Breast Cancer | Progression-Free<br>Survival (PFS)          | Statistically significant improvement in PFS.  |
| DAWNA-A<br>(NCT04842617) | Adjuvant Dalpiciclib + Endocrine Therapy   | HR+/HER2-<br>Early Breast<br>Cancer         | Invasive<br>Disease-Free<br>Survival (iDFS) | Statistically significant improvement in iDFS. |

## **Experimental Protocols**

While proprietary, detailed, step-by-step protocols for the synthesis and evaluation of SHR-6390 are not publicly available, the following sections outline the general methodologies employed in its preclinical assessment based on published literature.

## **Cell Viability Assay**



To assess the anti-proliferative effects of SHR-6390, a common method is the Sulforhodamine B (SRB) assay.



Click to download full resolution via product page

General Workflow for a Cell Viability Assay.

#### General Procedure:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then treated with a range of concentrations of SHR-6390.
- Following a multi-day incubation period, the cells are fixed to the plate.
- The fixed cells are stained with SRB, a dye that binds to cellular proteins.
- Unbound dye is washed away, and the protein-bound dye is solubilized.
- The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader.
- The half-maximal inhibitory concentration (IC50) is then calculated.

## **Western Blot Analysis**

Western blotting is used to detect changes in protein expression and phosphorylation status, such as the phosphorylation of Rb, following treatment with SHR-6390.



Click to download full resolution via product page



#### General Workflow for Western Blot Analysis.

#### General Procedure:

- Cells are treated with SHR-6390 for a specified time.
- Total protein is extracted from the cells using a lysis buffer.
- The protein concentration of each sample is determined to ensure equal loading.
- Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated Rb).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.

## **Human Tumor Xenograft Models**

To evaluate the in vivo efficacy of SHR-6390, human tumor cells are implanted into immunocompromised mice.

#### General Procedure:

- Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.



- SHR-6390 is administered orally to the treatment group, typically on a daily schedule. The control group receives a vehicle control.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

## **Pharmacokinetics**

Pharmacokinetic studies in healthy volunteers have shown that dalpiciclib is well-absorbed orally, with the maximum plasma concentration (Cmax) reached in 4-6 hours.[6] The terminal half-life is approximately 43-45 hours.[6] Plasma exposure of dalpiciclib increases in a dose-dependent manner.[6]

A mass balance study using [14C]-labeled SHR-6390 revealed that the majority of the drug is eliminated in the feces.

## Safety and Tolerability

Across clinical trials, dalpiciclib has demonstrated a manageable safety profile. The most common treatment-related adverse events are hematological, including neutropenia and leukopenia, which are class effects of CDK4/6 inhibitors.[1][2]

## Conclusion

SHR-6390 (dalpiciclib) is a potent and selective CDK4/6 inhibitor with a well-characterized mechanism of action. Preclinical studies have demonstrated its broad anti-tumor activity in Rb-positive cancers. Extensive clinical development has established its efficacy and safety in combination with endocrine therapy for patients with HR+/HER2- advanced and early-stage breast cancer, positioning it as a significant therapeutic option.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Randomized, Open-Label, Phase I Clinical Study of Dalpiciclib With Different Specifications After Process Modification in Healthy Chinese Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR-6390 (Dalpiciclib): A Technical Overview of a Novel CDK4/6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829879#shr-6390-cdk4-6-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com